molecular formula C14H18INS B14592906 1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide CAS No. 61327-94-4

1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide

Cat. No.: B14592906
CAS No.: 61327-94-4
M. Wt: 359.27 g/mol
InChI Key: JTHMPWLTBLYWNW-UHFFFAOYSA-M
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Description

1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide is a complex organic compound that belongs to the class of indolium salts. This compound is characterized by its unique structure, which includes a methylsulfanyl group and an ethenyl group attached to an indolium core. The presence of the iodide ion further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of an indole derivative with a suitable alkylating agent, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the quaternization of the indole nitrogen with methyl iodide to form the indolium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenyl group can undergo reduction to form the corresponding alkane.

    Substitution: The indolium core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethenyl group.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkane derivatives.

    Substitution: Various substituted indolium salts.

Scientific Research Applications

1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide involves its interaction with specific molecular targets and pathways. The indolium core can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The methylsulfanyl group can undergo metabolic transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethylindolium iodide: Lacks the methylsulfanyl and ethenyl groups, resulting in different chemical properties.

    2-Methylthio-3H-indolium iodide: Contains a methylthio group but lacks the ethenyl group.

    3-Methyl-2-(methylsulfanyl)indolium iodide: Similar structure but with different substitution patterns.

Uniqueness

1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide is unique due to the presence of both the methylsulfanyl and ethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other indolium salts, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61327-94-4

Molecular Formula

C14H18INS

Molecular Weight

359.27 g/mol

IUPAC Name

1,3,3-trimethyl-2-(2-methylsulfanylethenyl)indol-1-ium;iodide

InChI

InChI=1S/C14H18NS.HI/c1-14(2)11-7-5-6-8-12(11)15(3)13(14)9-10-16-4;/h5-10H,1-4H3;1H/q+1;/p-1

InChI Key

JTHMPWLTBLYWNW-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CSC)C)C.[I-]

Origin of Product

United States

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